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Compound of Interest

4-Methoxy-1,2-benzisoxazol-3-
Compound Name:
amine

Cat. No.: B064774

Introduction

Benzisoxazole, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal
chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Its
derivatives have garnered significant attention from researchers and drug development
professionals for their therapeutic potential across various disease areas. This technical guide
provides an in-depth overview of the core biological activities of benzisoxazole derivatives,
focusing on their anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties. The
guide is intended for researchers, scientists, and professionals in the field of drug development,
offering a comprehensive summary of quantitative data, detailed experimental protocols, and
visual representations of key mechanisms and workflows.

Anticancer Activity

Benzisoxazole derivatives have emerged as a promising class of compounds in oncology,
exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of
action are often multifaceted, involving the inhibition of key signaling pathways and the
induction of programmed cell death.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of benzisoxazole derivatives is typically evaluated by determining their
half-maximal inhibitory concentration (IC50) against various cancer cell lines. A summary of
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reported IC50 values for representative compounds is presented below.

Compound/Derivati

Cancer Cell Line IC50 (pM) Reference
ve
Benzoxazole-N- ]
] ) HepG2 (Liver) 10.50 [6]
heterocyclic hybrid
Benzoxazole-N-
) ) MCF-7 (Breast) 15.21 [6]
heterocyclic hybrid
5-
methylbenzo[d]oxazol HepG2 (Liver) 23.61 [6]
e derivative
5-
methylbenzo[d]loxazol =~ MCF-7 (Breast) 22.54 [6]
e derivative
Tricyclic
] Dose-dependent
decylbenzoxazole SMMC-7721 (Liver) ] [7]
apoptosis
(TDB)
Benzoxazole clubbed
o SNB-75 (CNS) %Gl = 35.49 [5]
2-pyrrolidinone (19)
Benzoxazole clubbed
SNB-75 (CNS) %Gl = 31.88 [5]

2-pyrrolidinone (20)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Protocol:

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10”4 cells/well and

incubate overnight to allow for cell attachment.
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o Compound Treatment: Treat the cells with various concentrations of the benzisoxazole
derivatives and incubate for 24-48 hours.

o MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and
incubate for 3-4 hours at 37°C.

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as
dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a
microplate reader.

« Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IC50 value.

Add MTT solution }—»

Incubate for Add DMSO to Measure absorbance T REED
3-4 hours dissolve formazan at570 nm
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MTT Assay Workflow

Signaling Pathways in Anticancer Activity
1.3.1. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11]
Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6] By
blocking the binding of VEGF to its receptor, these compounds inhibit the downstream
signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and
survival.[12][13]
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1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or
cancerous cells. Many benzoxazole derivatives exert their anticancer effects by inducing
apoptosis.[14][15] This can occur through the intrinsic (mitochondrial) pathway, which involves
the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to

the activation of caspases and subsequent cell death.[6]
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Intrinsic Apoptosis Pathway

Antipsychotic Activity

Certain benzisoxazole derivatives, most notably risperidone and iloperidone, are established
atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic
disorders.[11][16] Their therapeutic efficacy is primarily attributed to their potent antagonism of
dopamine D2 and serotonin 5-HT2A receptors.[17]

Quantitative Data: Receptor Binding Affinity

The affinity of antipsychotic drugs for their target receptors is quantified by the inhibition
constant (Ki). Lower Ki values indicate higher binding affinity.

Compound Receptor Ki (nM) Reference
Risperidone Dopamine D2 3.2 [17]
Risperidone Serotonin 5-HT2A 0.2 [17]
lloperidone Dopamine D2A 10-100 [4]
lloperidone Dopamine D3 7.1 [18][19]
lloperidone Serotonin 5-HT2A 5.6 [18][19]

Experimental Protocol: Radioligand Receptor Binding
Assay

This assay measures the affinity of a drug for a specific receptor by competing with a
radiolabeled ligand.[8]

Protocol:

 Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g.,
dopamine D2 or serotonin 5-HT2A).
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 Incubation: Incubate the membranes with a fixed concentration of a specific radioligand and
varying concentrations of the benzisoxazole derivative.

o Separation: Separate the bound from the free radioligand by rapid filtration through a glass
fiber filter.

» Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

o Data Analysis: Determine the concentration of the benzisoxazole derivative that inhibits 50%
of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-
Prusoff equation.

Signaling Pathway: Atypical Antipsychotic Mechanism

The "atypicality" of antipsychotics like risperidone is linked to their dual antagonism of D2 and
5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate
the positive symptoms of schizophrenia. Concomitant 5-HT2A receptor blockade is believed to
enhance dopamine release in other brain regions, potentially mitigating the risk of
extrapyramidal side effects and improving negative and cognitive symptoms.[16]
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Atypical Antipsychotic Mechanism of Action

Antimicrobial Activity

Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity
against various pathogenic bacteria and fungi.[20][21] Their ability to inhibit essential microbial
enzymes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Data: Minimum Inhibitory Concentration
(MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism.

Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
Unsubstituted o )
] Escherichia coli - [21]
benzisoxazole
Unsubstituted Klebsiella 1]
benzisoxazole pneumoniae
Unsubstituted )
] Salmonella typhi - [21]
benzisoxazole
Unsubstituted ) »
Bacillus subtilis - [21]

benzisoxazole

Note: Specific MIC values were not provided in the cited abstract, but the compounds were
reported to have "good antibacterial activity."

Experimental Protocol: Broth Microdilution for MIC
Determination

This method is a standardized and quantitative technique for determining the MIC of an
antimicrobial agent.

Protocol:
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e Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

« Serial Dilutions: Prepare serial twofold dilutions of the benzisoxazole derivative in a 96-well
microtiter plate containing broth medium.

¢ Inoculation: Inoculate each well with the standardized microbial suspension.

 Incubation: Incubate the plate at an appropriate temperature and duration for the specific
microorganism.

e MIC Determination: The MIC is the lowest concentration of the compound at which no visible
growth of the microorganism is observed.

Mechanism of Action: Bacterial Topoisomerase Il
Inhibition

Bacterial type Il topoisomerases, such as DNA gyrase and topoisomerase 1V, are essential
enzymes involved in DNA replication, transcription, and repair. Inhibition of these enzymes

leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some
benzisoxazole derivatives have been shown to target these enzymes.[22][23]
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Bacterial Topoisomerase Il Inhibition Assay Workflow

Anti-inflammatory Activity

Several benzisoxazole derivatives have demonstrated potent anti-inflammatory effects,
suggesting their potential in treating various inflammatory conditions.[21][24] Their mechanisms
of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of benzisoxazole derivatives can be assessed by their ability to
inhibit enzymes like cyclooxygenase (COX) or the production of inflammatory mediators.
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Compound/Derivati

Target IC50 (uM) Reference
ve
Benzoxazolone )
o IL-6 production 5.43 [25]
derivative 3d
Benzoxazolone )
o IL-6 production 5.09 [25]
derivative 3g
1,2,3-triazole-
substituted N-phenyl IL-1(3 secretion 7.9 [26]
isoxazolone
Benzoxazole-N- )
TNF-a production 7.83 [26]

heterocyclic hybrid

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme,
which is involved in the synthesis of pro-inflammatory prostaglandins.[27][28]

Protocol:

Reagent Preparation: Prepare a reaction buffer containing hematin and L-epinephrine as co-
factors.

e Enzyme Incubation: Add purified COX-2 enzyme to the buffer and incubate.

e Inhibitor Addition: Add the benzisoxazole derivative at various concentrations and pre-
incubate.

» Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
¢ Reaction Termination: Stop the reaction after a defined time.

e Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced, typically
using a method like LC-MS/MS or an ELISA-based kit.

o Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
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Signaling Pathway: NF-kB Inhibition

Nuclear Factor-kappa B (NF-kB) is a key transcription factor that regulates the expression of
numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion
molecules.[1][20][24] The inhibition of the NF-kB signaling pathway is a major mechanism for
the anti-inflammatory effects of many compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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